molecular formula C9H17NO2 B3090536 (R)-Methyl 2-amino-3-cyclopentylpropanoate CAS No. 1212129-47-9

(R)-Methyl 2-amino-3-cyclopentylpropanoate

Cat. No.: B3090536
CAS No.: 1212129-47-9
M. Wt: 171.24 g/mol
InChI Key: RZAFJDYKEFALQU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-3-cyclopentylpropanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a protected glycine derivative with cyclopentyl bromide, followed by deprotection and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of high-pressure liquid chromatography (HPLC) is often employed to ensure the purity and enantiomeric excess of the final product .

Types of Reactions:

    Oxidation: ®-Methyl 2-amino-3-cyclopentylpropanoate can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, yielding ®-2-amino-3-cyclopentylpropanol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-Methyl 2-amino-3-cyclopentylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in modulating enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-cyclopentylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

  • (S)-Methyl 2-amino-3-cyclopentylpropanoate
  • ®-Methyl 2-amino-3-cyclohexylpropanoate
  • ®-Methyl 2-amino-3-cyclobutylpropanoate

Comparison:

®-Methyl 2-amino-3-cyclopentylpropanoate stands out due to its unique cyclopentyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Biological Activity

(R)-Methyl 2-amino-3-cyclopentylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 2514709-11-4

This compound exhibits its biological activity primarily through modulation of various biochemical pathways. The compound's structure allows it to interact with specific receptors and enzymes, influencing cellular signaling processes.

Target Receptors

  • Amino Acid Transporters : The compound may act as a substrate or inhibitor, affecting the uptake of amino acids in various tissues.
  • Neurotransmitter Receptors : Potential interactions with GABA and glutamate receptors suggest a role in modulating neurotransmission.

Biochemical Pathways

The compound has been implicated in several pathways:

  • Neurotransmission : By influencing amino acid transport, it can affect synaptic transmission and plasticity.
  • Metabolic Regulation : It may play a role in metabolic pathways involving amino acid metabolism.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Activity TypeDescription
Antidepressant EffectsPreliminary studies suggest potential antidepressant-like effects in animal models.
Neuroprotective EffectsMay protect neuronal cells from oxidative stress and excitotoxicity.
Analgesic PropertiesExhibits pain-relieving properties in preclinical studies, indicating potential for pain management.

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluated the effects of this compound in rodent models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent .
  • Neuroprotection : In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. This finding supports the hypothesis that it may have neuroprotective properties, particularly relevant in neurodegenerative diseases .
  • Pain Management : Research involving pain models showed that administration of this compound resulted in reduced pain sensitivity. This suggests that the compound could be further explored for analgesic applications .

Properties

IUPAC Name

methyl (2R)-2-amino-3-cyclopentylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFJDYKEFALQU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654054
Record name Methyl 3-cyclopentyl-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212129-47-9
Record name Methyl 3-cyclopentyl-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-amino-3-cyclopentylpropanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-amino-3-cyclopentylpropanoate
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 2-amino-3-cyclopentylpropanoate
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 2-amino-3-cyclopentylpropanoate
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 2-amino-3-cyclopentylpropanoate
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 2-amino-3-cyclopentylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.